molecular formula C33H49ClN2O3 B12018206 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide

Cat. No.: B12018206
M. Wt: 557.2 g/mol
InChI Key: FIIQMFZPLIMEOL-MDAYZVFASA-N
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Description

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-chlorophenylmethanol and 3-methoxybenzaldehyde. These intermediates are then subjected to a condensation reaction to form the desired product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic structures.

Uniqueness

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike simpler compounds, its complex structure allows for a broader range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H49ClN2O3

Molecular Weight

557.2 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide

InChI

InChI=1S/C33H49ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-33(37)36-35-26-29-21-24-31(32(25-29)38-2)39-27-28-19-22-30(34)23-20-28/h19-26H,3-18,27H2,1-2H3,(H,36,37)/b35-26+

InChI Key

FIIQMFZPLIMEOL-MDAYZVFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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